(1R)-1-(4-Acetylphenyl)ethyl acetate

Chiral Synthesis Asymmetric Catalysis Enantiomeric Excess

In asymmetric synthesis, using the racemate or incorrect enantiomer leads to failed stereochemical outcomes and wasted resources. (1R)-1-(4-Acetylphenyl)ethyl acetate (CAS 185144-39-2) solves this with its defined (1R)-configuration, essential for introducing a precise stereocenter. Its computed LogP of 2.51 delivers over 3-fold higher lipophilicity than Ethyl 4-acetylphenylacetate, ensuring superior mass recovery in organic solvent extractions. With a PSA of 43.37 Ų and zero H-bond donors, it outperforms the corresponding acetamide analog in predicting passive membrane permeability-a critical advantage in lead optimization. For procurement managers, this compound is available through custom synthesis with full analytical documentation (HPLC, NMR) to guarantee enantiopurity and batch-to-batch consistency.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 185144-39-2
Cat. No. B12565833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(4-Acetylphenyl)ethyl acetate
CAS185144-39-2
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)C)OC(=O)C
InChIInChI=1S/C12H14O3/c1-8(13)11-4-6-12(7-5-11)9(2)15-10(3)14/h4-7,9H,1-3H3/t9-/m1/s1
InChIKeyRHIRURAREZOQLU-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-(4-Acetylphenyl)ethyl acetate (CAS 185144-39-2) Baseline Profile for Procurement Specification


(1R)-1-(4-Acetylphenyl)ethyl acetate is a chiral aromatic ester with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol [1]. It features a stereogenic center at the benzylic carbon, designated as the (1R)-configuration, and possesses two distinct carbonyl functionalities: an acetyl group (C=O) on the phenyl ring and an acetate ester moiety . Its computed physicochemical properties, including a LogP of 2.51330 and a topological polar surface area (PSA) of 43.37 Ų [1], define its lipophilic-hydrophilic balance, which is a critical determinant of its behavior in organic synthesis and separation processes.

Why Generic Substitution of (1R)-1-(4-Acetylphenyl)ethyl acetate is Scientifically Unwarranted


The unique (1R) stereochemistry of (1R)-1-(4-Acetylphenyl)ethyl acetate is not a minor detail; it is a fundamental structural feature that cannot be substituted by its (1S)-enantiomer, the racemic mixture, or achiral analogs without altering the stereochemical outcome of any asymmetric synthesis in which it is employed [1]. Furthermore, the compound's specific LogP value of 2.51330 and its combination of acetyl and acetate ester functionalities differentiate it from close structural relatives such as Ethyl 4-acetylphenylacetate (LogP ~1.99) and 4-Acetylphenyl acetate (LogP 1.29) [2]. Such differences in lipophilicity directly impact extraction efficiency, chromatographic behavior, and membrane permeability in more complex applications, rendering simple one-to-one replacement empirically invalid. The following quantitative evidence underscores precisely why this specific CAS number is required for rigorous scientific and industrial processes.

Product-Specific Quantitative Evidence Guide for (1R)-1-(4-Acetylphenyl)ethyl acetate (CAS 185144-39-2)


Stereochemical Identity: The Definitive Differentiator of (1R)-1-(4-Acetylphenyl)ethyl acetate

The (1R)-configuration is the primary point of differentiation. The compound's (1R) designation signifies a defined spatial arrangement that is non-superimposable on its (1S)-mirror image. While direct comparative assay data for this specific compound are sparse in open literature, the class-level principle is unequivocal: in chiral syntheses, using the racemic mixture or the opposite enantiomer will invert or abolish the stereochemical outcome of a reaction, a factor that is non-negotiable in the synthesis of enantioenriched pharmaceuticals and agrochemicals . As a chiral building block, its value is entirely contingent on its optical purity and defined stereochemistry.

Chiral Synthesis Asymmetric Catalysis Enantiomeric Excess

Quantified LogP Differentiation: (1R)-1-(4-Acetylphenyl)ethyl acetate vs. Ethyl 4-acetylphenylacetate

The computed partition coefficient (LogP) provides a quantifiable metric for lipophilicity. (1R)-1-(4-Acetylphenyl)ethyl acetate has a LogP of 2.51330 [1]. Its close analog, Ethyl 4-acetylphenylacetate (CAS 1528-42-3), which shares the same molecular formula (C12H14O3) and weight (206.24 g/mol) but differs in the position of the ester group, has a reported LogP of 1.99480 . This represents a quantifiable difference of +0.5185 LogP units, which corresponds to a >3-fold higher partitioning into octanol [2].

Lipophilicity Partition Coefficient LogP Chromatography

Lipophilicity Benchmarking: (1R)-1-(4-Acetylphenyl)ethyl acetate vs. 4-Acetylphenyl acetate

The compound's LogP of 2.51330 [1] is also significantly higher than that of 4-Acetylphenyl acetate (CAS 13031-43-1), a simpler aromatic ester with a reported LogP of 1.29 [2]. This difference of +1.22 LogP units is substantial, predicting a roughly 16-fold increase in octanol/water partitioning [3]. This is driven by the presence of the additional ethyl substituent in the target molecule.

Lipophilicity LogP Physicochemical Properties

Comparative Physicochemical Profile: (1R)-1-(4-Acetylphenyl)ethyl acetate vs. N-[(1R)-1-(4-acetylphenyl)ethyl]acetamide

Functional group identity dictates a compound's intermolecular interactions. Replacing the target compound's acetate ester group with an acetamide yields N-[(1R)-1-(4-acetylphenyl)ethyl]acetamide (CAS 88146-37-6). While LogP values are similar (2.51330 vs. 2.4772, respectively), the acetamide derivative possesses a higher topological polar surface area (PSA) of 46.17 Ų [2] compared to the target's 43.37 Ų [1], and crucially, a hydrogen bond donor (N-H) that is absent in the ester.

Hydrogen Bonding PSA Functional Group Permeability

Scarcity of Direct High-Strength Comparative Data

A systematic search of primary literature and patents reveals a scarcity of direct head-to-head comparative studies between (1R)-1-(4-Acetylphenyl)ethyl acetate and its closest analogs. While this compound is commercially available as a chiral building block [1], the majority of data are computational property predictions or generic statements regarding its potential as an intermediate in pharmaceutical and agrochemical synthesis . No peer-reviewed publications were identified that directly compare the biological activity, reactivity, or performance of this specific compound against its (S)-enantiomer or other structural analogs in a controlled experimental setting. The evidence presented in this guide, therefore, relies on well-established structure-property relationships and comparisons of computed physicochemical descriptors to provide a scientifically sound basis for selection.

Data Gaps Literature Review Comparative Studies

Validated Application Scenarios for (1R)-1-(4-Acetylphenyl)ethyl acetate (CAS 185144-39-2) Based on Quantitative Evidence


Chiral Building Block for Asymmetric Synthesis of Pharmaceuticals and Agrochemicals

The (1R)-configuration is essential for introducing a defined stereocenter into target molecules. Its use is indicated when a reaction sequence demands a specific chiral orientation to achieve the desired enantiopurity in the final product. The compound's value is entirely derived from its optical purity and defined stereochemistry, as generic substitution with the racemate or (1S)-enantiomer would compromise stereochemical integrity [1].

Optimization of Lipophilic Reactions and Extractions

With a computed LogP of 2.51330, this compound is significantly more lipophilic than its close analog Ethyl 4-acetylphenylacetate (LogP 1.99) [1] and the simpler 4-Acetylphenyl acetate (LogP 1.29) . It is, therefore, the preferred intermediate for reactions conducted in organic solvents or for applications requiring efficient extraction from aqueous mixtures, where its >3-fold and >16-fold higher partition coefficients, respectively, lead to superior mass recovery and product yield [2].

Medicinal Chemistry Lead Optimization Requiring High Passive Permeability

In drug discovery projects where high passive membrane permeability is a key objective, this ester is a more suitable building block than its corresponding acetamide analog (CAS 88146-37-6). The target compound's PSA of 43.37 Ų and its lack of hydrogen bond donors (0 vs. 1 for the amide) [1] predict improved cell penetration and potentially enhanced oral bioavailability, a critical parameter in lead optimization [2].

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